molecular formula C7H5BrClNO2 B11865664 5-Bromo-2-chloro-4-nitrotoluene CAS No. 1160573-61-4

5-Bromo-2-chloro-4-nitrotoluene

Cat. No.: B11865664
CAS No.: 1160573-61-4
M. Wt: 250.48 g/mol
InChI Key: SJHVPHZZWINMDW-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-nitrotoluene is a halogenated nitroaromatic compound with the molecular formula C₇H₅BrClNO₂ and an estimated molecular weight of 265.48 g/mol. Structurally, it features a toluene backbone substituted with bromine at position 5, chlorine at position 2, and a nitro group (-NO₂) at position 4 (Figure 1). This arrangement creates a highly electron-deficient aromatic ring due to the combined electron-withdrawing effects of the nitro group and halogens, directing further chemical reactivity to specific positions on the ring.

Properties

CAS No.

1160573-61-4

Molecular Formula

C7H5BrClNO2

Molecular Weight

250.48 g/mol

IUPAC Name

1-bromo-4-chloro-5-methyl-2-nitrobenzene

InChI

InChI=1S/C7H5BrClNO2/c1-4-2-5(8)7(10(11)12)3-6(4)9/h2-3H,1H3

InChI Key

SJHVPHZZWINMDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)[N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-4-nitrotoluene typically involves the regioselective bromination and chlorination of nitrotoluene derivatives. One common method is the bromination of 2-chloro-4-nitrotoluene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure the selective substitution at the desired position .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to achieve the desired purity and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-4-nitrotoluene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Bromination: Br2/FeBr3

    Chlorination: Cl2/FeCl3

    Reduction: H2/Pd-C

    Oxidation: KMnO4

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-4-nitrotoluene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups (nitro, bromo, and chloro) on the benzene ring influences the reactivity and selectivity of the compound in various chemical reactions. These substituents can stabilize or destabilize reaction intermediates, thereby affecting the overall reaction pathway .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 5-bromo-2-chloro-4-nitrotoluene and related compounds significantly influence their physical properties, reactivity, and industrial applications. Below is a detailed comparison:

Structural Analogs and Key Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Applications
This compound Not provided C₇H₅BrClNO₂ ~265.48 2-Cl, 4-NO₂, 5-Br High electron deficiency; pharmaceutical intermediate
4-Bromo-2-chlorotoluene 89794-02-5 C₇H₆BrCl 205.35 2-Cl, 4-Br Agrochemical synthesis; less reactive due to absence of nitro group
4-Bromo-2-nitrotoluene 60956-26-5 C₇H₆BrNO₂ 216.03 2-NO₂, 4-Br Dye precursor; moderate solubility in polar solvents
5-Bromo-2-iodo-4-nitrotoluene 1160573-63-6 C₇H₅BrINO₂ 341.93 2-I, 4-NO₂, 5-Br Research chemical; iodine’s bulk may hinder reactivity
5-Bromo-2-nitrobenzotrifluoride Not provided C₇H₃BrF₃NO₂ ~269.90 2-NO₂, 5-Br, CF₃ Enhanced lipophilicity; fluorinated compound synthesis

Reactivity and Electronic Effects

  • Substituent Type: The nitro group (-NO₂) deactivates the aromatic ring, reducing electrophilic substitution but favoring nucleophilic attacks. Halogens (Br, Cl): Bromine and chlorine are meta-directing but weakly deactivating. Their positions influence regioselectivity in further reactions. Trifluoromethyl (-CF₃): Introduces steric hindrance and strong electron-withdrawing effects, enhancing resistance to oxidation .
  • Positional Effects :

    • In this compound, the 2-chloro and 4-nitro groups create a para-nitrochlorobenzene-like electronic environment, directing incoming substituents to specific positions.
    • Comparatively, 4-bromo-2-nitrotoluene lacks chlorine, reducing steric hindrance but maintaining similar electronic deactivation .

Industrial and Research Relevance

  • Pharmaceuticals : Nitroaromatics like this compound serve as intermediates in antibiotic or antifungal drug synthesis.
  • Agrochemicals : 4-Bromo-2-chlorotoluene is used in pesticide production due to its stability and moderate reactivity .
  • Fluorinated Compounds : 5-Bromo-2-nitrobenzotrifluoride’s -CF₃ group improves metabolic stability, making it valuable in medicinal chemistry .

Biological Activity

5-Bromo-2-chloro-4-nitrotoluene is a halogenated nitrotoluene derivative known for its diverse biological activities. This compound, with the molecular formula C₇H₆BrClN₃O₂ and a molecular weight of 233.49 g/mol, has garnered attention in various fields, including medicinal chemistry and environmental science. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

PropertyValue
Molecular FormulaC₇H₆BrClN₃O₂
Molecular Weight233.49 g/mol
Density1.6 g/cm³
Boiling Point256.5 °C
Melting Point45-48 °C
SolubilityInsoluble in water

Synthesis

The synthesis of this compound typically involves electrophilic aromatic substitution reactions, where bromination and chlorination occur at specific positions on the toluene ring. The process often requires careful control of reaction conditions to maximize yield and purity.

1. Antimicrobial Activity

Nitro-containing compounds, including this compound, are recognized for their antimicrobial properties. They exert their effects primarily through the formation of reactive intermediates that can damage microbial DNA, leading to cell death. For example, studies have shown that nitro compounds undergo reduction to produce toxic species that bind covalently to DNA . This mechanism is similar to that observed in established antibiotics like metronidazole.

2. Anticancer Potential

Recent studies have indicated that nitro-substituted aromatic compounds can exhibit anticancer properties. Research suggests that these compounds may inhibit tumor growth through various mechanisms, including the induction of apoptosis and modulation of signaling pathways involved in cell proliferation .

3. Anti-inflammatory Effects

The anti-inflammatory activity of nitro compounds has been explored in several studies. For instance, derivatives of nitrobenzamides have shown promising results as inhibitors of inflammatory mediators such as COX-2 and TNF-α . The presence of nitro groups enhances their ability to interact with biological targets, potentially leading to therapeutic applications in treating inflammatory diseases.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various nitro compounds, this compound was tested against strains of Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Case Study 2: Cytotoxicity in Cancer Cells
Another investigation assessed the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent .

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